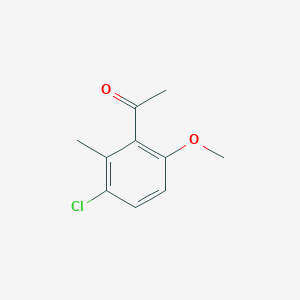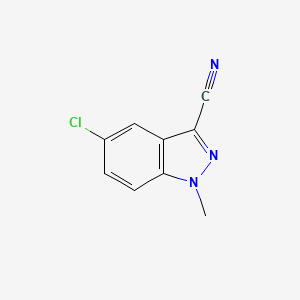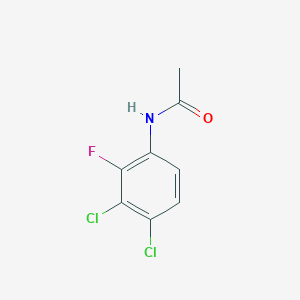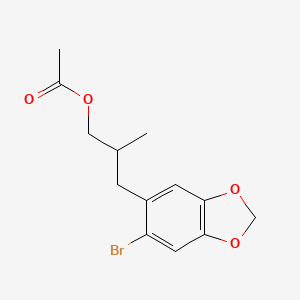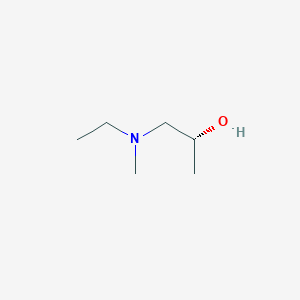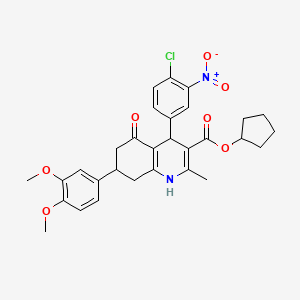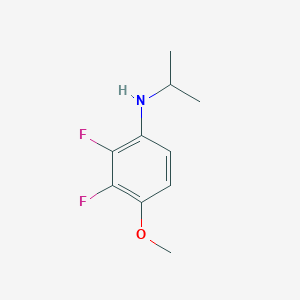
2,3-Difluoro-N-isopropyl-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-N-isopropyl-4-methoxyaniline is an organic compound with the molecular formula C10H13F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups, and the amino group is substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-N-isopropyl-4-methoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoroaniline and isopropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 2,3-difluoroaniline is reacted with isopropyl bromide in the presence of the base to form the N-isopropyl derivative. This intermediate is then subjected to methoxylation using methanol and a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-N-isopropyl-4-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
2,3-Difluoro-N-isopropyl-4-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-N-isopropyl-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, while the isopropyl and methoxy groups modulate its pharmacokinetic properties. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-2-methoxyaniline: Similar structure but with different substitution pattern.
2,4-Difluoro-3-methoxyaniline: Another isomer with different substitution.
N-isopropyl-4-methoxyaniline: Lacks the fluorine atoms.
Uniqueness
2,3-Difluoro-N-isopropyl-4-methoxyaniline is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and binding affinity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2,3-difluoro-4-methoxy-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H13F2NO/c1-6(2)13-7-4-5-8(14-3)10(12)9(7)11/h4-6,13H,1-3H3 |
InChI Key |
GVAFJBKXBKYICU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=C(C=C1)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


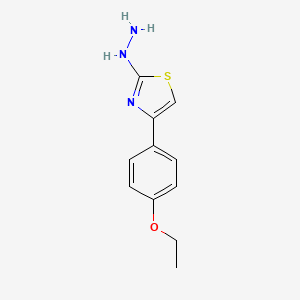

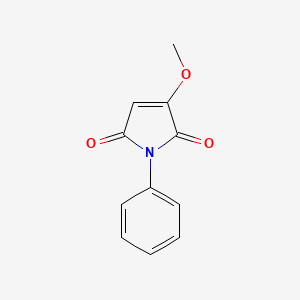

![2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B11768816.png)


